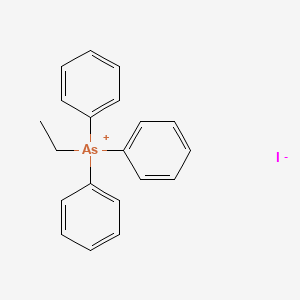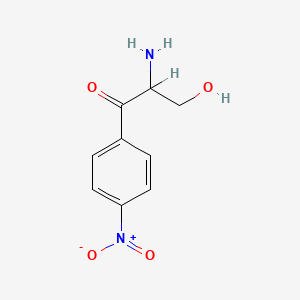
2-Amino-3-hydroxy-1-(4-nitrophenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-hydroxy-1-(4-nitrophenyl)-1-propanone is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a nitrophenyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-1-(4-nitrophenyl)-1-propanone typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and concentrated nitric acid.
Formation of 4-Nitrophenylacetone: Nitrobenzene is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of aluminum chloride to form 4-nitrophenylacetone.
Amination and Hydroxylation: The final step involves the amination and hydroxylation of 4-nitrophenylacetone. This can be achieved by treating 4-nitrophenylacetone with ammonia and hydrogen peroxide under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxy-1-(4-nitrophenyl)-1-propanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and acyl chlorides.
Major Products
Oxidation: Oxidation of the hydroxyl group yields 2-Amino-1-(4-nitrophenyl)-1,3-propanedione.
Reduction: Reduction of the nitro group yields 2-Amino-3-hydroxy-1-(4-aminophenyl)-1-propanone.
Substitution: Substitution reactions yield various derivatives depending on the substituent introduced.
Scientific Research Applications
2-Amino-3-hydroxy-1-(4-nitrophenyl)-1-propanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxy-1-(4-nitrophenyl)-1-propanone involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amino and hydroxyl groups, allowing it to participate in various biochemical reactions. The nitrophenyl group can undergo reduction to form an aminophenyl group, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-hydroxy-1-(4-aminophenyl)-1-propanone: Similar structure but with an aminophenyl group instead of a nitrophenyl group.
2-Amino-3-hydroxy-1-(4-methylphenyl)-1-propanone: Similar structure but with a methylphenyl group instead of a nitrophenyl group.
2-Amino-3-hydroxy-1-(4-chlorophenyl)-1-propanone: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
2-Amino-3-hydroxy-1-(4-nitrophenyl)-1-propanone is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. The nitro group can undergo reduction to form an amino group, providing versatility in chemical synthesis and potential biological activity.
Properties
CAS No. |
2280-37-7 |
|---|---|
Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2-amino-3-hydroxy-1-(4-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C9H10N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8,12H,5,10H2 |
InChI Key |
HCRMJBRYCLWVFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(CO)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


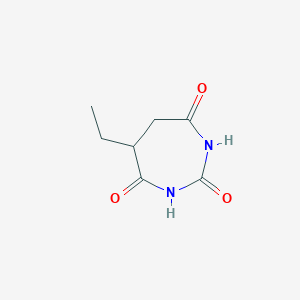
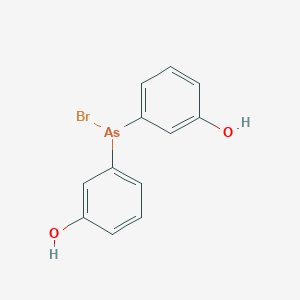
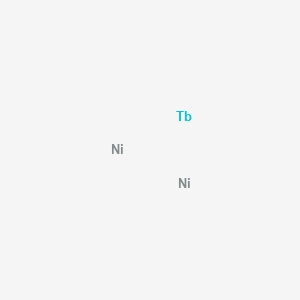
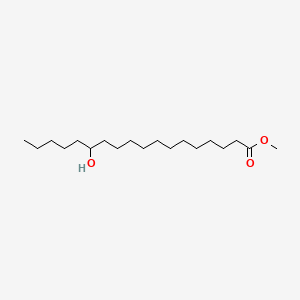
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)
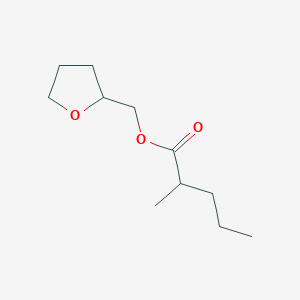

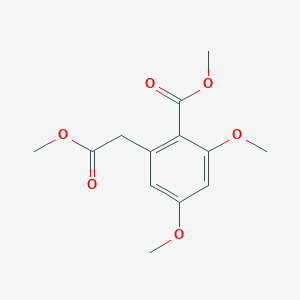
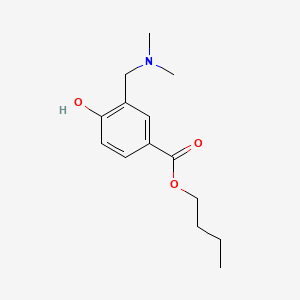

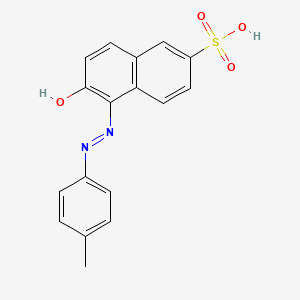

![1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol](/img/structure/B14737575.png)
